2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate

Chiral resolution Preferential crystallization Benzodioxane enantiomers

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate (CAS 7031-65-4) is a sulfonate ester derivative of 2-hydroxymethyl-1,4-benzodioxane, a bicyclic scaffold frequently embedded in alpha-adrenergic receptor ligands and other therapeutic agents. The compound is employed primarily as an activated electrophilic building block, where the methanesulfonate (mesylate) leaving group facilitates nucleophilic displacement at the benzodioxane 2-methylene position.

Molecular Formula C10H12O5S
Molecular Weight 244.27 g/mol
CAS No. 7031-65-4
Cat. No. B6593687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate
CAS7031-65-4
Molecular FormulaC10H12O5S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1COC2=CC=CC=C2O1
InChIInChI=1S/C10H12O5S/c1-16(11,12)14-7-8-6-13-9-4-2-3-5-10(9)15-8/h2-5,8H,6-7H2,1H3
InChIKeyDKZOUTWWMFKQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate (CAS 7031-65-4): Procurement-Relevant Physicochemical and Chiral Resolution Baseline


2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate (CAS 7031-65-4) is a sulfonate ester derivative of 2-hydroxymethyl-1,4-benzodioxane, a bicyclic scaffold frequently embedded in alpha-adrenergic receptor ligands and other therapeutic agents [1]. The compound is employed primarily as an activated electrophilic building block, where the methanesulfonate (mesylate) leaving group facilitates nucleophilic displacement at the benzodioxane 2-methylene position. Its molecular formula is C10H12O5S with a monoisotopic mass of 244.0405 Da . Unlike the parent alcohol or the corresponding tosylate, this mesylate ester exhibits a unique solid-state property—it crystallizes as a conglomerate rather than a racemic compound—which directly enables preferential crystallization (entrainment) as a cost-effective chiral resolution strategy [1].

Why 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate Cannot Be Replaced by the Alcohol, Tosylate, or Halide in Chiral Resolution-Critical Syntheses


Substituting this mesylate with the parent 2-hydroxymethyl-1,4-benzodioxane or the corresponding tosylate (CAS 1094-91-3), chloride, or bromide is not scientifically neutral, particularly when enantiopure 2-substituted benzodioxanes are the synthetic target. Differential scanning calorimetry (DSC) and binary phase diagram analyses have established that racemic 2-hydroxymethyl-1,4-benzodioxane crystallizes as a true racemic compound, whereas its mesylate ester crystallizes as a conglomerate—a physical mixture of enantiopure crystals [1]. This fundamental solid-state difference means that the mesylate can be resolved into its enantiomers by simple preferential crystallization (entrainment), a low-cost, high-efficiency method that is inapplicable to the alcohol or other derivatives that form racemic compounds [1]. Furthermore, the mesylate leaving group (pKa of conjugate acid ≈ –2) is orders of magnitude more reactive toward nucleophilic displacement than the hydroxyl group of the parent alcohol (pKa of H2O ≈ 15.7), a reactivity gap that directly affects coupling yields and side-product profiles in multi-step syntheses of benzodioxane-containing APIs [2].

Quantitative Differentiation of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate Against Closest Analogs: Evidence for Procurement Decisions


Conglomerate-Forming Crystallization Behavior Enables Entrainment Resolution Unavailable to Alcohol or Tosylate Analogs

The racemic form of 2,3-dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate crystallizes as a conglomerate, whereas the parent alcohol and the methyl ester of the corresponding carboxylic acid crystallize as racemic compounds. This was determined by DSC and binary phase diagram construction [1]. A conglomerate is defined as a physical mixture of homochiral crystals, enabling quantitative separation of enantiomers by entrainment (preferential crystallization). In contrast, a racemic compound contains both enantiomers in the same crystal lattice and cannot be resolved by this method. This distinction has direct, quantifiable consequences for industrial asymmetric synthesis: entrainment resolution of the mesylate provides access to enantiopure 2-substituted benzodioxanes without stoichiometric resolving agents, which are required for the alcohol or the carboxylic acid [1].

Chiral resolution Preferential crystallization Benzodioxane enantiomers Conglomerate vs. racemic compound

Leaving Group Reactivity: Mesylate vs. Hydroxyl in Nucleophilic Displacement at the Benzodioxane 2-Methylene Position

The methanesulfonate anion (CH3SO3–) is an excellent leaving group with a conjugate acid pKa of approximately –2, compared with the hydroxyl group of the parent alcohol (pKa of H2O ≈ 15.7), corresponding to a difference of ~17.7 orders of magnitude in leaving group ability [1]. This fundamental physical-organic parameter quantifies why the mesylate can undergo efficient nucleophilic substitution under mild conditions that would leave the alcohol unreactive. In practical terms, the mesylate enables coupling with amines, guanidines, and heterocyclic nucleophiles at room temperature or moderate heating, whereas direct displacement of the alcohol would require harsh activation conditions that risk epimerization at the chiral C2 center [2].

Leaving group ability SN2 reactivity Sulfonate ester electrophilicity Benzodioxane functionalization

Enantiopure Synthesis: Mesylate Enables Efficient Access to Both (R)- and (S)-2-Aminomethylbenzodioxanes Without Enzyme-Catalyzed Resolution

The mesylate ester serves as the direct precursor to enantiopure 2-aminomethyl- and 2-guanidinomethyl-1,4-benzodioxanes, which are pharmacologically active alpha-adrenergic antagonists (e.g., Guanoxan, an antihypertensive agent) [1]. The resolution strategy described by Bolchi et al. (2003) proceeds via entrainment of the mesylate conglomerate to obtain both enantiomers in high enantiomeric excess, followed by nucleophilic displacement with ammonia or guanidine to afford the target amines without racemization [1]. In contrast, resolution of the parent alcohol requires enzymatic kinetic resolution or conversion to diastereomeric esters, adding steps and reducing overall yield. The mesylate route thus collapses the resolution and activation into a single intermediate, streamlining the supply chain for enantiopure benzodioxane APIs [1].

Asymmetric synthesis alpha-Adrenergic ligands Enantiopure benzodioxane Guanoxan precursors

Atom Economy and Molecular Weight Advantage Over the Tosylate Ester for Multi-Step Syntheses

The mesylate ester (MW 244.3 g/mol) offers a significant atom economy advantage over the commonly used p-toluenesulfonate (tosylate) derivative (MW 320.4 g/mol) . In a nucleophilic displacement reaction where the sulfonate group is discarded, the mesylate loses 95.1 g/mol as leaving group mass, whereas the tosylate loses 171.2 g/mol. This 76.1 g/mol difference per equivalent translates directly into lower mass intensity and reduced waste in multi-step process chemistry. For a synthesis operating at kilogram scale, this atom economy improvement reduces raw material costs and waste disposal burden while maintaining comparable or superior reactivity (ΔpKa mesylate vs. tosylate < 1 unit) [1].

Atom economy Process chemistry Molecular weight comparison Leaving group optimization

Documented Use as a Key Intermediate in Guanoxan (Antihypertensive) Synthesis: Validated Pharmaceutical Relevance

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate is the immediate precursor to Guanoxan (2-guanidinomethyl-1,4-benzodioxane), a clinically used antihypertensive agent [1][2]. The synthetic route involves nucleophilic displacement of the mesylate group with guanidine, affording Guanoxan in high yield. This validated pharmaceutical application demonstrates that the mesylate possesses the requisite reactivity profile and stability for API manufacturing processes, distinguishing it from more labile sulfonate esters (e.g., triflate) that may be too reactive or unstable for multi-step campaigns, and from less reactive esters (e.g., acetate) that require forcing conditions [2].

Guanoxan synthesis Antihypertensive API Benzodioxane pharmacophore Pharmaceutical intermediate

Procurement-Validated Application Scenarios for 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate


Industrial-Scale Chiral Resolution of 2-Substituted Benzodioxanes via Entrainment Crystallization

Purchasing teams supplying enantiopure benzodioxane building blocks should source racemic 2,3-dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate specifically for entrainment resolution campaigns. The conglomerate-forming property of this mesylate [1] enables cost-effective separation of (R)- and (S)-enantiomers by preferential crystallization without stoichiometric resolving agents, making it the only derivative in the 2-hydroxymethyl-1,4-benzodioxane family amenable to this scalable technology.

GMP-Compliant Synthesis of Guanoxan and Related Alpha-Adrenergic Antihypertensive APIs

Contract manufacturing organizations (CMOs) producing Guanoxan sulfate or analogous 2-guanidinomethyl-1,4-benzodioxane APIs should specify this mesylate as the penultimate intermediate. Its validated reactivity with guanidine under mild conditions [1] ensures high coupling yields while preserving the stereochemical integrity of the C2 chiral center, a critical quality attribute for regulatory submissions.

Library Synthesis of 2-Aminomethylbenzodioxane Derivatives for Alpha-Adrenoceptor Drug Discovery

Medicinal chemistry groups generating focused libraries of 2-aminomethylbenzodioxane analogs should select the mesylate as the universal electrophilic building block. The superior leaving group ability (pKa of conjugate acid ≈ –2) [1] allows rapid parallel diversification with a broad range of primary and secondary amines, maximizing library coverage while minimizing optimization of activation conditions.

Process Chemistry Optimization Campaigns Targeting Atom Economy and Waste Reduction

Process R&D teams evaluating routes to benzodioxane-containing drug candidates should benchmark the mesylate against the tosylate for atom economy. The 76.1 g/mol reduction in leaving group mass per equivalent [1] translates into direct savings in raw material costs, solvent volumes for extractive workup, and waste disposal fees at pilot and production scales.

Quote Request

Request a Quote for 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.